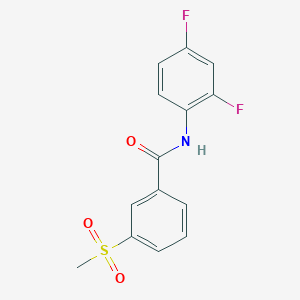![molecular formula C22H21FN2O2 B2749146 1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 1798459-02-5](/img/structure/B2749146.png)
1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of indole, a heterocyclic compound that is a key component in many bioactive molecules . It contains a 4-fluorophenyl group, an azepan-1-yl group, and an indol-3-yl group attached to an ethane-1,2-dione group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. Unfortunately, the specific structural details are not available in the current literature.Scientific Research Applications
Radical Cyclization and Synthesis of Fluorinated Compounds
Radical cyclizations of fluorinated 1,3-dicarbonyl compounds, including those similar to the specified compound, have been utilized to afford derivatives with potential applications in synthetic organic chemistry and material science. For instance, the synthesis of fluoroacylated 4,5-dihydrofurans demonstrates the versatility of fluorinated compounds in creating novel chemical structures with potential applications in pharmaceuticals and agrochemicals (Yılmaz, Yılmaz, & Pekel, 2011).
Photocyclization to Flavones
The photochemical behavior of 2-halo-substituted 1,3-diarylpropan-1,3-dione, analogous to the compound , has been explored for the cyclization to flavones, highlighting its potential in the synthesis of biologically active compounds. This process demonstrates the role of such compounds in synthesizing complex organic molecules, which could have implications in drug development and synthetic biology (Košmrlj & Šket, 2007).
Tautomerism and Acid-Base Properties
The tautomerism and acid-base properties of azoderivatives of similar β-diketones have been investigated, providing insights into their chemical behavior and stability. Such studies are crucial for understanding the reactivity and potential applications of these compounds in developing pH-sensitive materials or chemical sensors (Mahmudov et al., 2011).
Quantum-Chemical Calculations and Spectroscopic Studies
Quantum-chemical calculations and spectroscopic studies of compounds containing the 4-fluorophenylazepan motif have shed light on their structural and electronic properties. These findings are instrumental in designing novel organic semiconductors, fluorescence probes, or materials for optoelectronic applications (Maharramov et al., 2010).
Optical Non-Linearity in Molecular Glasses
Research into the optical non-linearity of molecular glasses based on related structures highlights the potential of such compounds in developing advanced optical materials for applications in photonics and telecommunications. The study of third-order optical non-linearity indicates their usefulness in creating novel nonlinear optical materials (Seniutinas et al., 2012).
Future Directions
properties
IUPAC Name |
1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O2/c23-17-10-8-15(9-11-17)16-5-3-4-12-25(14-16)22(27)21(26)19-13-24-20-7-2-1-6-18(19)20/h1-2,6-11,13,16,24H,3-5,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHBUGPFSXIDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2749063.png)
![1-[5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B2749064.png)
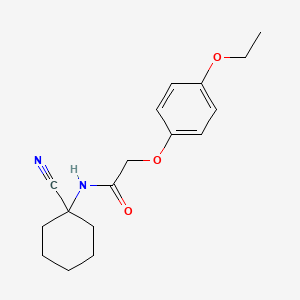
![7-(sec-butylthio)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2749067.png)

![N-tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-yl}acetamide dihydrochloride](/img/structure/B2749071.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2749072.png)
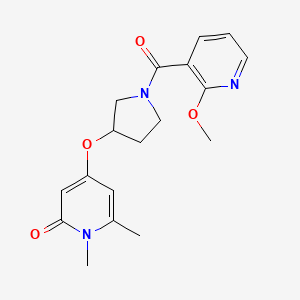
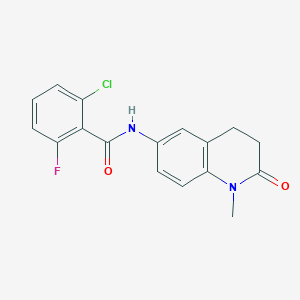
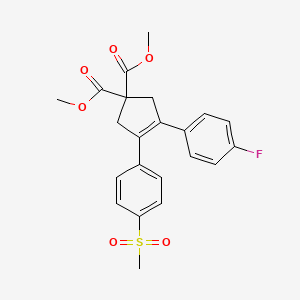
![N-(4-chlorophenyl)-4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2749080.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B2749083.png)
![2-chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2749084.png)
